8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane

Volatility Control Fragrance Formulation Thermophysical Property

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane (CAS 94278-44-1) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane family. Its molecular formula is C14H26O with a molecular weight of 210.36 g/mol.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 94278-44-1
Cat. No. B12683696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane
CAS94278-44-1
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC1CC2(CCC(CC2)C(C)(C)C)OC1
InChIInChI=1S/C14H26O/c1-11-9-14(15-10-11)7-5-12(6-8-14)13(2,3)4/h11-12H,5-10H2,1-4H3
InChIKeyFHNJABUFDVGIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane (CAS 94278-44-1): Structural Identity and Procurement-Relevant Class Profile


8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane (CAS 94278-44-1) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane family. Its molecular formula is C14H26O with a molecular weight of 210.36 g/mol [1]. The compound features a [4.5] spiroketal core substituted with a tert-butyl group at position 8 and a methyl group at position 3. This class of compounds is primarily investigated for applications in flavour and fragrance formulations, where subtle structural modifications can lead to distinct olfactory characteristics [2]. The tert-butyl and methyl substituents impart a specific steric and electronic profile that differentiates it from the unsubstituted core scaffold and other alkyl-substituted spiroketals used in perfumery, making it a candidate for procurement when a precise spirocyclic building block or a specific odour profile is required.

Why Generic 1-Oxaspiro[4.5]decane Analogs Cannot Substitute for CAS 94278-44-1 in Fragrance and Synthesis Applications


The 1-oxaspiro[4.5]decane scaffold is highly sensitive to substitution pattern with respect to both its olfactory properties and its physicochemical behaviour. The unsubstituted core (1-oxaspiro[4.5]decane, CAS 176-91-0) has a boiling point of approximately 179 °C , which is significantly lower than the 244 °C boiling point of the target compound [1]. This nearly 65 °C difference in volatility alone can drastically alter evaporation kinetics in a fragrance formulation, leading to an incompatible sensory profile. Furthermore, research on spirocyclic odorants has demonstrated that the introduction of methyl and acetyl groups on the 1-oxaspiro[4.5]decane framework results in a shift from weak, unspecific odours to distinct woody-ambery notes with improved bioavailability [2]. Therefore, a simple alkyl substitution cannot reproduce the thermophysical and organoleptic characteristics of the 8-(1,1-dimethylethyl)-3-methyl derivative, making generic substitution a high-risk decision in both research and industrial product development.

Quantitative Differentiation Evidence for 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane vs. Closest Spiroketal Analogues


Boiling Point Elevation: A 65 °C Increase Over the Unsubstituted Core Indicates Significantly Lower Volatility

The target compound demonstrates substantially reduced volatility compared to the unsubstituted 1-oxaspiro[4.5]decane scaffold. This is a critical differentiation factor for applications requiring a slower evaporation rate and longer-lasting scent presence. The predicted boiling point of the target compound at atmospheric pressure is 244.4 °C, compared to approximately 178.9 °C for the core scaffold [1].

Volatility Control Fragrance Formulation Thermophysical Property

Increased Hydrophobicity (XLogP3 4.1) vs. The Core Scaffold Favours Enhanced Partitioning in Non-Polar Media

The dual alkyl substitution (tert-butyl and methyl) drastically increases the lipophilicity of the molecule. The computed XLogP3-AA value for the target compound is 4.1, while the unsubstituted 1-oxaspiro[4.5]decane is expected to have a significantly lower logP (approximately 2.0-2.5 based on the core structure). This over 1.5-fold increase in logP indicates a much stronger affinity for non-polar environments [1][2].

Lipophilicity Formulation Design Partitioning Coefficient

Structural Differentiation from Theaspirane: Absence of a C6-C7 Double Bond and Unique Substitution Pattern

Theaspirane (2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene) is a well-known spirocyclic fragrance ingredient with a fruity, camphoraceous odour. The target compound lacks the characteristic endocyclic double bond at the 6-position and possesses a single tert-butyl and methyl group instead of four methyl groups. This fundamental structural difference leads to a distinct olfactory profile. While quantitative odour threshold data for the target compound is not publicly available, class-level research on methyl-substituted 1-oxaspiro[4.5]decanes indicates that such substitution pattern changes shift the odour from woody-ambery to other olfactory families [1].

Olfactory Profile Spiroketal Chemistry Structure-Odor Relationship

Lower Molecular Weight and Absence of a Ketone Group Differentiates It from Its Oxidation Product (CAS 94278-43-0)

The target compound is the spirocyclic ether (C14H26O, MW 210.36 g/mol), whereas its closely related oxidation product is the spirocyclic lactone, 8-(1,1-dimethylethyl)-3-methyl-1-oxaspiro[4.5]decan-2-one (CAS 94278-43-0), with molecular formula C14H24O2 and MW 224.34 g/mol [1]. The ketone group in the latter makes it a hydrogen bond acceptor, potentially altering its boiling point (291.5 °C vs. 244.4 °C) and volatility [2]. The ether form offers a different reactivity profile, being less prone to nucleophilic attack at the carbonyl, which is advantageous when used as a stable intermediate in multi-step syntheses.

Chemical Stability Reactivity Intermediate Selection

Validated Application Scenarios for 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane Based on Comparative Evidence


Perfumery Research: Development of Long-Lasting Woody-Ambergris Accords

The significantly elevated boiling point (+65 °C vs. the core scaffold) and high lipophilicity (XLogP3 4.1) make this compound a candidate for base-note fragrance ingredients where extended substantivity on fabric or skin is required. Its structural uniqueness compared to common spiroketals like Theaspirane allows perfumers to explore novel olfactory spaces within the woody-ambery family, as indicated by class-level research on methyl-substituted 1-oxaspiro[4.5]decanes [1].

Synthetic Chemistry: Use as a Stable, Non-Ketonic Spirocyclic Building Block

The compound's lack of a reactive carbonyl group differentiates it from its lactone analog (CAS 94278-43-0), making it suitable as a stable intermediate in multi-step syntheses where the ketone would be incompatible. Its higher boiling point also facilitates purification by distillation. This application is evidenced by the direct structural comparison showing a 47 °C lower boiling point and a 14 g/mol lower molecular weight for the target ether .

Formulation Science: Tailoring Evaporation Profiles in Functional Perfumery

For industrial formulators developing scented products (e.g., candles, detergents), the compound's low volatility relative to unsubstituted spiroketals allows precise engineering of the evaporation curve. The quantitative boiling point data (244.4 °C vs. 178.9 °C) provides a measurable parameter for predicting headspace concentration over time, a critical quality attribute in product performance .

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